

3'-Methoxypropiofenone molecular structure and weight

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Compound of Interest

Compound Name: 3'-Methoxypropiofenone

Cat. No.: B1296965

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An In-depth Technical Guide to **3'-Methoxypropiofenone**

Introduction

3'-Methoxypropiofenone is an organic compound that serves as a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic materials.^[1] Its chemical structure, featuring a methoxy group and a propionyl group attached to a benzene ring, imparts unique reactivity that is crucial for the development of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and common synthetic protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The key quantitative data for **3'-Methoxypropiofenone** are summarized in the table below, offering a clear comparison of its physical and chemical characteristics.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2][3][4][5][6]
Molecular Weight	164.20 g/mol	[3][4][6][7]
IUPAC Name	1-(3-methoxyphenyl)propan-1-one	[4][5]
CAS Number	37951-49-8	[5]
Appearance	Colorless to pale yellow liquid	[1][2]
Melting Point	Approximately -1°C to -7°C	[1][2]
Boiling Point	Approximately 246°C to 285°C	[1][2]
Density	Approximately 1.0812 g/cm ³	[2]
Flash Point	98.9°C	[2]
Solubility	Good solubility in common organic solvents	[2]

Molecular Structure

3'-Methoxypropiophenone, with the chemical formula C₁₀H₁₂O₂, consists of a propiophenone core substituted with a methoxy group (-OCH₃) at the meta-position (position 3) of the phenyl ring.[2] The structure features a ketone functional group and an ether linkage, which are key to its reactivity. The presence of the methoxy group influences the electronic properties of the aromatic ring, while the propionyl group provides a site for various chemical modifications.

Experimental Protocols: Synthesis of 3'-Methoxypropiophenone

Several synthetic routes are employed for the production of **3'-Methoxypropiophenone**, each with distinct advantages in terms of yield, efficiency, and environmental impact.

Friedel-Crafts Acylation of Anisole

This is one of the primary methods for synthesizing **3'-Methoxypropiophenone**.

- Principle: The reaction involves the acylation of anisole with propionyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl_3).^[1]
- Methodology:
 - Anisole is dissolved in a suitable inert solvent (e.g., dichloromethane).
 - The solution is cooled in an ice bath, and aluminum chloride is added portion-wise.
 - Propionyl chloride is then added dropwise to the mixture while maintaining a low temperature.
 - After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion.
 - The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid.
 - The organic layer is separated, washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
 - The crude product is then purified by vacuum distillation.

Synthesis from Phenylacetone and Methanol

An alternative method involves the reaction of phenylacetone with methanol.

- Principle: This method utilizes phenylacetone and methanol in the presence of a catalyst to form the desired product.^[2]
- Methodology:
 - Phenylacetone and methanol are mixed in a specific molar ratio.^[2]
 - A catalyst, such as sodium hydroxide, is added to the mixture at room temperature.^[2]
 - The reaction is allowed to proceed for a designated period.^[2]
 - Upon completion, the product is isolated and purified, typically through distillation, to yield pure **3'-Methoxypropiophenone**.^[2]

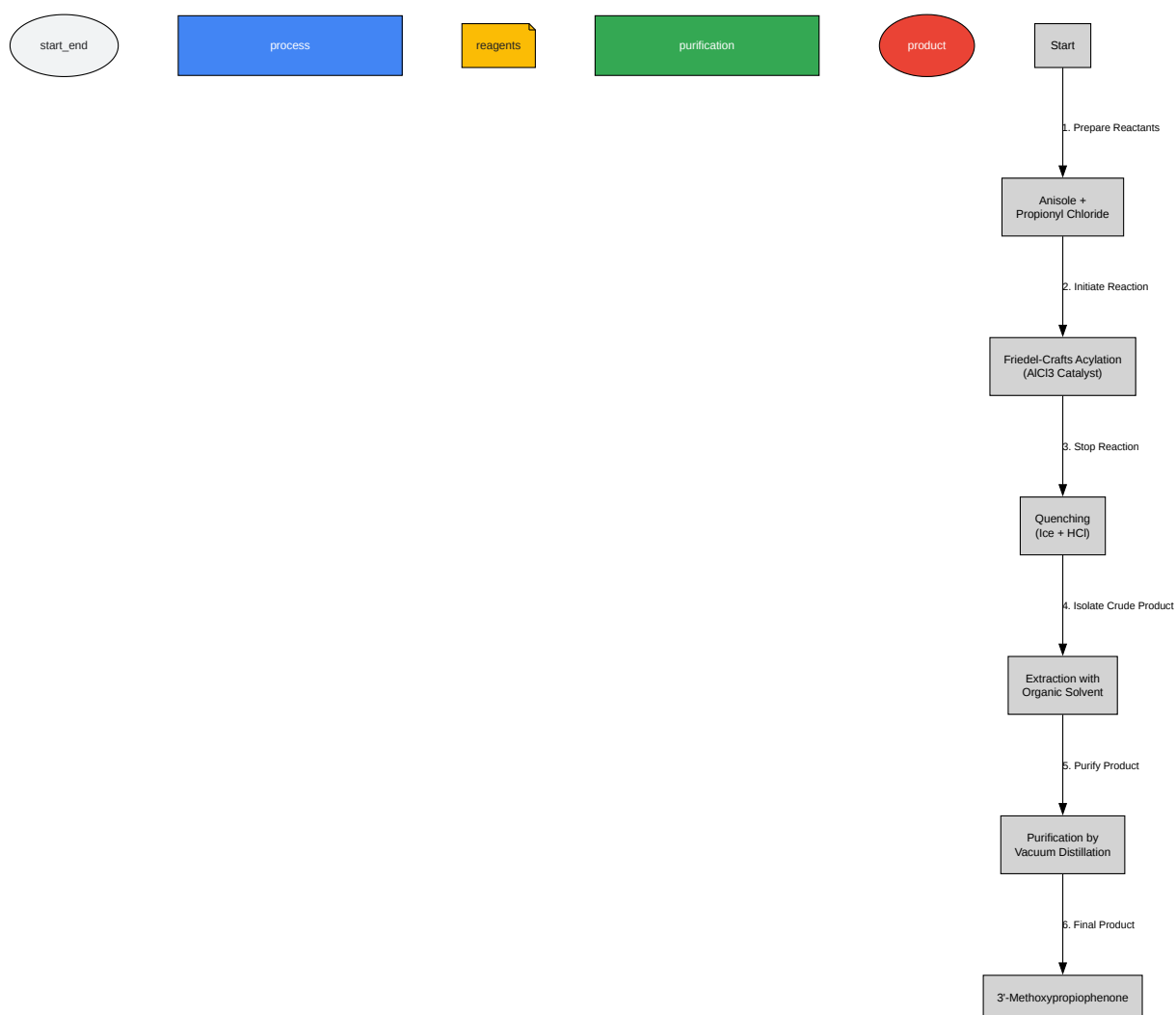
Grignard Reaction with m-Methoxybenzonitrile

This protocol involves the use of a Grignard reagent.

- Principle: Ethylmagnesium bromide reacts with m-methoxybenzonitrile to form an intermediate that, upon hydrolysis, yields **3'-Methoxypropiophenone**.[\[3\]](#)
- Methodology:
 - A solution of m-methoxybenzonitrile is prepared in an anhydrous ether solvent like THF.
 - An ethylmagnesium bromide solution is added slowly to the nitrile solution under an inert atmosphere (e.g., argon).[\[3\]](#)
 - The reaction is stirred at room temperature for several hours.[\[3\]](#)
 - The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl).[\[3\]](#)
 - The product is extracted with an organic solvent like ethyl acetate.[\[3\]](#)
 - The combined organic layers are washed, dried, and concentrated to afford the crude product, which can be purified further.[\[3\]](#)

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3'-Methoxypropiophenone** via the Friedel-Crafts acylation method.



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Caption: Workflow for the synthesis of **3'-Methoxypropioophenone**.

Applications and Significance

3'-Methoxypropiofenone is a valuable building block in organic synthesis. Its primary application lies in its role as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[8] The methoxy functional group can be further modified, making it a versatile precursor for creating a wide array of derivative compounds with specific biological activities.[1] Its use extends to the synthesis of fragrances and dyes, highlighting its importance in both the pharmaceutical and chemical industries.[2]

Safety Information

Under normal conditions of use, **3'-Methoxypropiofenone** exhibits low toxicity.[2] However, it is advisable to handle the compound with care, as it may cause irritation to the eyes and skin. [2] Standard laboratory safety protocols, including the use of personal protective equipment and ensuring adequate ventilation, should always be followed when handling this chemical.[2]

Conclusion

3'-Methoxypropiofenone is a compound of considerable interest to the scientific and industrial communities. Its well-defined molecular structure and versatile reactivity make it an indispensable intermediate in the synthesis of a broad range of commercially important products. A thorough understanding of its properties and synthetic methodologies is essential for its effective application in research and development.

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